molecular formula C18H35NO3 B14561794 Dodecyl (diethylamino)(oxo)acetate CAS No. 62248-39-9

Dodecyl (diethylamino)(oxo)acetate

Cat. No.: B14561794
CAS No.: 62248-39-9
M. Wt: 313.5 g/mol
InChI Key: OVGPWPFRRGLDQI-UHFFFAOYSA-N
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Description

Dodecyl (diethylamino)(oxo)acetate is a synthetic ester compound characterized by a long hydrophobic dodecyl chain, a diethylamino group, and an oxoacetate moiety. This structure combines lipophilic and hydrophilic regions, enabling diverse applications in pharmaceuticals, surfactants, and organic synthesis. The diethylamino group enhances solubility in polar solvents and may contribute to bioactivity, while the oxoacetate moiety offers reactivity for further chemical modifications.

Properties

CAS No.

62248-39-9

Molecular Formula

C18H35NO3

Molecular Weight

313.5 g/mol

IUPAC Name

dodecyl 2-(diethylamino)-2-oxoacetate

InChI

InChI=1S/C18H35NO3/c1-4-7-8-9-10-11-12-13-14-15-16-22-18(21)17(20)19(5-2)6-3/h4-16H2,1-3H3

InChI Key

OVGPWPFRRGLDQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(=O)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl (diethylamino)(oxo)acetate typically involves the esterification of dodecyl alcohol with diethylaminoacetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor is also common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Dodecyl (diethylamino)(oxo)acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding dodecyl alcohol and diethylaminoacetic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: Dodecyl alcohol and diethylaminoacetic acid.

    Reduction: Dodecyl alcohol.

    Substitution: Amides derived from the corresponding amine.

Scientific Research Applications

Dodecyl (diethylamino)(oxo)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and amides.

    Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Medicine: Explored for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the formulation of surfactants and emulsifiers due to its surface-active properties.

Mechanism of Action

The mechanism of action of dodecyl (diethylamino)(oxo)acetate primarily involves its hydrolysis to release dodecyl alcohol and diethylaminoacetic acid. The diethylamino group can interact with biological membranes, enhancing the permeability and facilitating the delivery of active compounds. The long dodecyl chain provides hydrophobic interactions, which can be useful in the formation of micelles and other self-assembled structures.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Dodecyl (diethylamino)(oxo)acetate C₁₈H₃₅NO₃ 313.48* Dodecyl, diethylamino, oxoacetate Pharmaceuticals, surfactants
Dodecyl Acetate C₁₄H₂₈O₂ 228.37 Dodecyl, acetate Solvent, plasticizer, cosmetics
Ethyl (2-methoxyphenyl)aminoacetate C₁₁H₁₃NO₄ 223.23 Phenylamino, oxoacetate Pharmaceutical intermediates
4-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate C₂₃H₂₃NO₅ 393.44 Diethylamino, oxoacetate, coumarin Cytotoxic agents (cancer research)

*Calculated based on analogous structures.

Functional Group Influence on Bioactivity

  • This compound vs.
  • Comparison with Ethyl (2-methoxyphenyl)aminoacetate: Both compounds share the oxoacetate group, but the phenylamino substituent in the latter limits its use to synthetic intermediates, whereas the dodecyl chain in the target compound enhances membrane permeability, making it more suitable for drug delivery .
  • Cytotoxic Derivatives: Compound 7 (4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate) demonstrates significant cytotoxicity (LD₅₀ = 48.1 μM in A549 lung cancer cells), highlighting the role of the diethylamino group in enhancing bioactivity compared to non-amino-substituted analogs .

Physicochemical Properties

  • Solubility: The dodecyl chain confers lipid solubility, while the diethylamino group improves water miscibility. This dual solubility is absent in simpler esters like dodecyl acetate, which is predominantly hydrophobic .
  • Reactivity: The oxoacetate group enables nucleophilic substitutions or condensations, similar to ε-oxo acids used in synthesizing benzazepinones via photostimulated SRN1 reactions .

Research Findings and Data

Table 2: Cytotoxicity of Diethylamino-Oxoacetate Derivatives (48 h treatment)

Compound A549 Lung Cancer (LD₅₀, μM) CRL 1548 Liver Cancer (LD₅₀, μM) CRL 1439 Normal Cells (LD₅₀, μM)
7 48.1 45.1 >100
5 89.3 >100 >100

Key Insight: Compound 7’s selective cytotoxicity underscores the importance of the diethylamino group in enhancing potency without harming normal cells .

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